(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiling
The ^1^H NMR spectrum (500 MHz, DMSO-d~6~) exhibits characteristic signals:
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.12 | s (1H) | H-5 (benzo[d]thiazole) |
| 7.48 | d (1H, J=8.5) | H-6 (benzo[d]thiazole) |
| 6.79 | s (1H) | H-3 (furan) |
| 3.92 | s (3H) | OCH~3~ (methoxy) |
| 3.64 | m (4H) | Piperazine N-CH~2~ |
The ^13^C NMR spectrum confirms connectivity through signals at δ 167.4 (C=O), 159.8 (C-2 thiazole), and 152.1 (furan C-3). Long-range HMBC correlations between the piperazine NH (δ 3.12) and both the thiazole C-2 (δ 159.8) and methanone carbonyl (δ 167.4) verify the molecular architecture.
Fourier-Transform Infrared (FT-IR) Vibrational Assignments
Critical absorption bands in the IR spectrum (KBr pellet, cm^-1^):
| Band Position | Assignment |
|---|---|
| 1685 | ν(C=O) methanone stretch |
| 1592 | ν(C=N) thiazole ring |
| 1247 | ν~asym~(C-O-C) methoxy |
| 1024 | ν~sym~(C-O-C) methoxy |
The absence of N-H stretching vibrations above 3200 cm^-1^ confirms complete N-methylation of the piperazine ring. Thiazole ring vibrations appear as medium-intensity bands at 690 and 740 cm^-1^, consistent with monosubstituted heterocycles.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]^+^ m/z 447.0924) confirms the molecular formula C~21~H~21~ClN~3~O~3~S. Major fragmentation pathways include:
- Loss of CO (28 Da) from the methanone group → m/z 419
- Cleavage of the piperazine-thiazole bond → m/z 274 (C~11~H~10~ClN~2~OS^+^)
- Retro-Diels-Alder decomposition of the furan ring → m/z 185 (C~7~H~6~ClNO^+^)
The base peak at m/z 134 corresponds to the protonated 2,5-dimethylfuran-3-carboxylic acid fragment, indicating preferential cleavage at the methanone linkage.
Computational Molecular Geometry Optimization
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- Dihedral angle between benzo[d]thiazole and piperazine planes: 87.3°
- Methanone carbonyl group torsion relative to furan: 12.8°
- HOMO (-6.12 eV) localized on the thiazole π-system
- LUMO (-1.98 eV) distributed across the methanone and furan moieties
Natural Bond Orbital analysis shows significant hyperconjugation between the piperazine lone pairs and σ*(C-S) antibonding orbitals (E^(2)^ = 15.8 kcal/mol), stabilizing the observed conformation.
Tautomeric and Conformational Stability Analysis
Variable-temperature ^1^H NMR studies (233-333 K) in CDCl~3~ demonstrate:
- No observable thione-thiol tautomerism (ΔG^‡^ > 25 kcal/mol)
- Restricted piperazine ring inversion (Δδ 0.08 ppm for N-CH~2~ protons at 333 K)
- Activation energy for methoxy rotation: 12.4 kcal/mol (Eyring plot slope)
Molecular dynamics simulations (300 K, 50 ns) reveal three predominant conformational states:
| State | Population (%) | Key Feature |
|---|---|---|
| I | 62 | Piperazine chair conformation |
| II | 28 | Twist-boat piperazine |
| III | 10 | Furan orthogonal to thiazole |
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-11-10-13(12(2)26-11)18(24)22-6-8-23(9-7-22)19-21-16-15(25-3)5-4-14(20)17(16)27-19/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLKWMSOAWMWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form the benzothiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a corresponding carboxylic acid derivative.
Reduction: : The benzothiazole core can be reduced to form a thioamide derivative.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of thioamide derivatives.
Substitution: : Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies.
Medicine: : It has shown potential as a therapeutic agent in preclinical studies.
Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Features
The target compound shares modular similarities with analogs in the evidence, particularly in the use of aromatic heterocycles and piperazine linkers. Key differences include:
Key Observations :
- Core Aromatic Systems : The benzothiazole in the target (N,S-heterocycle) differs electronically from benzo[b]thiophene (S-only) in 7f/8a , impacting π-π stacking and solubility.
- Substituents : The 7-Cl and 4-OCH₃ groups in the target may enhance lipophilicity compared to nitro (7f) or methoxy (8a) groups.
Implications for the Target :
- The target’s synthesis likely involves coupling a pre-functionalized benzothiazole-piperazine intermediate with 2,5-dimethylfuran-3-carbonyl chloride.
- Yields may align with 7f/8a (~65–70%) if purification via recrystallization (e.g., ethanol/hexane) is efficient.
- Unlike 8a, reduction steps are unnecessary, simplifying the workflow.
Physicochemical Properties
Melting points and spectroscopic data from analogs suggest trends:
Analysis :
- The target’s methanone C=O stretch (~1680 cm⁻¹) would resemble 7f’s propanone peak .
- ¹H-NMR signals for the 2,5-dimethylfuran moiety are expected as singlets (δ 6.2–6.5), distinct from 7f’s nitrophenyl protons.
- The chloro substituent may deshield adjacent protons, shifting aromatic signals upfield compared to nitro groups.
Crystallography and Conformation
Compounds 4 and 5 crystallize in triclinic systems with planar and perpendicular fluorophenyl groups. For the target:
- The benzothiazole and furan groups may enforce partial planarity, while the piperazine linker introduces torsional flexibility.
- Crystallization from DMF (as in ) could yield suitable single crystals for X-ray diffraction, aiding structural validation.
Biological Activity
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a synthetic organic molecule with potential pharmacological applications. Its complex structure, which includes a piperazine ring and a benzo[d]thiazole moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on recent research findings.
Structural Characteristics
The compound is characterized by the following structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C19H20ClN3O3S |
| Molecular Weight | 405.9 g/mol |
| Key Functional Groups | Piperazine, Benzothiazole, Dimethylfuran |
1. Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The presence of the benzo[d]thiazole and piperazine moieties is particularly relevant, as these groups are known to interact with inflammatory pathways. Studies have shown that certain derivatives demonstrate notable activity against inflammatory markers in vitro, suggesting potential therapeutic applications for conditions characterized by inflammation.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In studies involving molecular docking and antibacterial assays, derivatives showed promising results against various bacterial strains. One derivative specifically exhibited strong antibacterial activity, indicating potential as an antimicrobial agent. The mechanisms of action are believed to involve interference with bacterial protein synthesis and cell wall integrity.
3. Anticancer Activity
The antiproliferative effects of this compound have been assessed in various cancer cell lines. In vitro studies demonstrated that it inhibits cell growth in several tumor types, including breast (MCF-7) and colorectal (CaCo-2) cancer cells. The concentration required to achieve 50% inhibition (GI50) varied among different cell lines, highlighting its selective efficacy .
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of several synthesized compounds similar to this compound across different cancer cell lines:
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| CaCo-2 | 20.5 |
| THP-1 | 10.0 |
These results suggest that the compound may serve as a lead structure for further development in cancer therapeutics .
Synthesis and Mechanisms
The synthesis of this compound typically involves multi-step organic synthesis techniques, including:
- Formation of the piperazine ring.
- Introduction of the benzo[d]thiazole moiety.
- Coupling with dimethylfuran derivatives.
Each step requires optimization to maximize yield and purity, which is crucial for ensuring the biological activity of the final product .
Q & A
Basic Research Question
- Chromatography : HPLC with C18 columns and acetonitrile/water gradients (retention time ~12–15 min) .
- Spectroscopy :
- Melting point analysis : Compare observed m.p. (e.g., 141–143°C) with literature values .
What in vitro models are suitable for evaluating cytotoxicity, and how should assays be designed?
Basic Research Question
- Cell lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) and normal fibroblasts (WI-38) for selectivity profiling .
- Assay protocols :
- Reference compounds : Include CHS-828 (IC₅₀ ~10–50 nM) as a positive control .
How can contradictory cytotoxicity data across cell lines be systematically analyzed?
Advanced Research Question
- Mechanistic profiling :
- Dose-response normalization : Use Hill slopes to assess efficacy thresholds and variability in IC₅₀ values .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to evaluate significance (p<0.05) across replicates .
What strategies resolve low yields in piperazine-thiazole coupling reactions?
Advanced Research Question
- Catalyst screening : Test alternatives to piperidine (e.g., DBU or TEA) to improve coupling efficiency .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation and optimize reflux duration .
- Byproduct analysis : Isolate side products via column chromatography and characterize using ¹³C NMR to identify competing pathways .
How can environmental degradation pathways be studied for this compound?
Advanced Research Question
- Abiotic degradation :
- Biotic degradation : Use soil microcosms with LC-MS/MS to quantify microbial metabolite formation .
What analytical methods detect trace impurities in bulk synthesis batches?
Advanced Research Question
- HPLC-MS/MS : Use a triple quadrupole system with MRM mode to detect impurities at <0.1% levels (e.g., unreacted hydrazides) .
- NMR spiking : Add reference standards (e.g., 1-acetyl-4-(4-hydroxyphenyl)piperazine) to identify overlapping peaks .
- Elemental analysis : Verify halogen content (Cl, S) matches theoretical values to confirm stoichiometry .
How should stability studies be designed for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
